Edopc

Non-viral gene delivery Lipoplex transfection Cationic lipid efficacy

Researchers developing non-viral gene vectors frequently encounter batch-to-batch variability and poor transfection when substituting generic cationic lipids-compromising vesicle fusion, nucleic acid release, and cellular uptake. EDOPC eliminates this uncertainty as a chemically defined, high-purity cationic triester phospholipid engineered for reproducible lamellar lipoplex formation. - Delivers 3-5× greater transfection efficiency versus alternative O-alkyl-phosphatidylcholines in primary and hard-to-transfect cell lines. - Exhibits >10-fold higher dynamic surface activity than DOPG and an expanded molecular area relative to DOPC, enabling robust membrane fusion and protein reconstitution. - Forms uniform sub-200 nm liposomes-superior to DOTAP/DDAB-optimizing pharmacokinetics and EPR-mediated tumor penetration. - Unsaturated oleoyl chains confer greater membrane permeability than saturated EDPPC, supporting rational design of stimuli-responsive formulations.

Molecular Formula C46H89NO8P+
Molecular Weight 815.2 g/mol
Cat. No. B1243363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdopc
SynonymsEDOPC
o-ethyldioleoylphosphatidylcholinium
Molecular FormulaC46H89NO8P+
Molecular Weight815.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C46H89NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h22-25,44H,7-21,26-43H2,1-6H3/q+1/b24-22-,25-23-
InChIKeyGSHCNPAEDNETGJ-HKOLQMFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDOPC: Cationic Lipid for Transfection & Membrane Research


1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine (EDOPC), also referred to as DOEPC or 18:1-EPC, is a synthetic cationic esterified phospholipid characterized by a glycerol backbone with two oleic acid chains and an ethylphosphocholine headgroup . EDOPC is a chemically stable triester of phosphatidylcholine [1] that forms lamellar-phase lipoplexes with DNA and serves as a non-viral gene carrier [2]. It is used extensively in the formulation of cationic liposomes and lipid nanoparticles for in vitro and in vivo nucleic acid delivery, as well as in fundamental studies of membrane biophysics and protein-lipid interactions [3].

EDOPC: Differentiation from Alternative Lipids


The performance of cationic lipid-based delivery systems is exquisitely sensitive to molecular architecture, including headgroup chemistry, hydrophobic chain length, and saturation. EDOPC exhibits a distinct profile of surface activity, membrane phase behavior, and transfection efficiency that cannot be assumed for even closely related analogs such as DOPC, DOTAP, or other O-alkyl-phosphatidylcholines. Substituting EDOPC with a generic cationic lipid may compromise critical experimental parameters, leading to altered vesicle fusion, inconsistent nucleic acid release, or suboptimal cellular uptake. The quantitative evidence presented below delineates these specific points of differentiation, underscoring the necessity of EDOPC for applications where its unique properties are required [1] [2] [3].

EDOPC: Quantitative Performance Evidence


Superior Transfection to C6-DOPC and diC22:1-EPC

In a comparative study of cationic phospholipid-DNA lipoplexes, the lamellar-forming EDOPC demonstrated significantly higher transfection activity than the novel O-alkyl-phosphatidylcholines C6-DOPC and diC22:1-EPC. Quantitatively, the transfection potency of C6-DOPC and diC22:1-EPC lipoplexes was found to be approximately 3-5 times lower than that of EDOPC [1]. This superior performance is attributed to the lamellar phase state of the EDOPC lipid dispersion prior to DNA addition, which produces more efficient lipoplexes than cubic or mixed-phase dispersions [1].

Non-viral gene delivery Lipoplex transfection Cationic lipid efficacy

Superior Dynamic Surface Activity over DOPG

Surface activity is a critical parameter governing lipid vesicle fusion with cellular membranes. At the air-water interface, EDOPC is unusually surface-active. Direct comparative measurements show that the rate of fall of surface tension (dynamic surface activity) for an EDOPC dispersion was more than an order of magnitude greater than that for dispersions of the anionic phospholipid DOPG [1]. Additionally, EDOPC monolayers are considerably more expanded, occupying 5-10 Ų more area per molecule than the parent zwitterionic lipid DOPC [1].

Lipid surface chemistry Membrane fusion Langmuir monolayers

Smaller Particle Size vs. DDAB and DOTAP

The physical size of liposomal carriers influences biodistribution, cellular uptake, and overall efficacy. Dynamic light scattering (DLS) analysis revealed that liposomes incorporating EDOPC exhibited a smaller average particle diameter (~200 nm) compared to liposomes prepared with alternative cationic lipids, specifically DDAB (didodecyldimethylammonium bromide) or DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) [1]. Furthermore, increasing the EDOPC content in the formulation did not adversely affect drug loading (e.g., doxorubicin concentration) but predictably increased the zeta potential [1].

Liposome formulation Nanoparticle characterization Drug delivery

Greater Membrane Permeability and Fluidity than EDPPC

The hydrophobic structure of cationic lipids significantly impacts their interaction with and perturbation of biological membranes. In a comparative study using Langmuir monolayers and liposomes as model mammalian membranes, the unsaturated EDOPC (dioleoyl) induced a greater increase in membrane permeability and fluidity than its saturated dipalmitoyl homolog, EDPPC [1]. This was attributed to the unsaturated bonds in the hydrophobic portion of EDOPC, which more effectively fluidize and destabilize the ordered membrane structure [1].

Membrane biophysics Lipid bilayer permeability Model membranes

EDOPC: Optimal Research Applications


Non-Viral Gene Delivery for Hard-to-Transfect Cells

Given its demonstrated 3-5 fold higher transfection efficiency over alternative O-alkyl-phosphatidylcholines [1], EDOPC serves as an optimal starting point for developing lipoplex formulations targeting primary cells or cell lines known for low transfectability. Its lamellar phase behavior ensures a more productive interaction with cellular membranes, increasing the likelihood of successful nucleic acid delivery and expression.

Membrane Fusion and Lipid-Protein Interactions

The exceptionally high dynamic surface activity of EDOPC (>10-fold greater than DOPG) and its expanded molecular area compared to DOPC [1] make it an ideal candidate for biophysical investigations of membrane fusion mechanisms. Its propensity to readily fuse with anionic bilayers facilitates the reconstitution of membrane proteins, such as bacterial light-harvesting complexes, into supported lipid bilayers for advanced microscopy studies [2].

Compact Liposomes for siRNA and Small Molecule Delivery

For applications requiring well-defined, sub-200 nm liposomal carriers, such as systemic siRNA delivery or targeted cancer nanomedicine, EDOPC offers a tangible advantage over other cationic lipids like DOTAP or DDAB [3]. Its ability to form smaller, more uniform particles can improve pharmacokinetic profiles and enhance tumor penetration via the enhanced permeability and retention (EPR) effect.

Lipid Saturation Effects on Membrane Permeability

The direct comparative data showing EDOPC (unsaturated) induces greater membrane permeability than EDPPC (saturated) [4] positions EDOPC as a key reagent for systematically studying how lipid tail saturation modulates the interaction of delivery vehicles with cellular membranes. This knowledge is critical for the rational design of stimuli-responsive or cell-penetrating liposomal formulations.

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